trans-3-Octene

Description

Significance of Internal Olefins in Contemporary Chemical Science

Internal olefins, characterized by a carbon-carbon double bond located within the carbon chain rather than at the terminal position, represent important structural motifs in organic chemistry. Their significance stems from their versatile reactivity, which allows for a broad range of chemical transformations crucial for synthesizing complex molecules and advanced materials. Internal olefins are fundamental for understanding polymer chemistry, particularly in the formation of higher alkenes from simpler hydrocarbons through processes like oligomerization. fishersci.ca

Recent advancements in catalysis have expanded their utility, enabling efficient double bond isomerization and regioselective hydrocarboxylation to produce valuable linear carboxylic acids. nih.gov Furthermore, the selective allylic C-H amination of internal olefins is an actively developing area, offering pathways to synthesize nitrogen-containing compounds with considerable biological activity and pharmaceutical potential. fishersci.fi Despite their lower inherent reactivity compared to terminal olefins, ongoing research addresses challenges in achieving high chemoselectivity, regioselectivity, and stereoselectivity in their reactions. fishersci.fi Beyond academic research, internal olefins are also vital raw materials in industrial processes, serving as precursors for substances such as tetrahydrofuran, butyrolactone, 1,4-butanediol, and succinic acid, and as monomers for polyester (B1180765) resins used in various sectors, including automotive components and electronics. wikipedia.org

Stereoisomeric Context of trans-3-Octene (B84167) within Octene Isomers

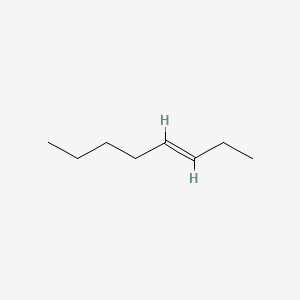

This compound is an organic compound with the molecular formula C₈H₁₆. fishersci.cafishersci.ca It is an alkene, defined by the presence of a carbon-carbon double bond situated between the third and fourth carbon atoms in its linear eight-carbon chain. fishersci.cawikipedia.org The "trans" designation in its name refers to its geometric configuration, indicating that the hydrogen atoms attached to the carbons of the double bond are positioned on opposite sides of the double bond. fishersci.cafishersci.cawikipedia.org This trans configuration imparts a more linear molecular structure compared to its geometric isomer, cis-3-octene (B76891), where these groups are on the same side. fishersci.cawikipedia.org

The octene family encompasses various isomers, including 1-octene (B94956), cis-2-octene (B85535), trans-2-octene (B89244), cis-3-octene, this compound, cis-4-octene (B1353254), and trans-4-octene (B86139), all sharing the C₈H₁₆ molecular formula. The position of the double bond and its geometric configuration significantly influence the compound's physical properties and chemical reactivity. fishersci.ca this compound is typically a colorless, clear liquid with a distinctive odor. fishersci.ca It is less dense than water and exhibits insolubility in water but is soluble in various organic solvents. fishersci.ca Key physical properties are summarized in Table 1.

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | fishersci.cafishersci.ca |

| Molecular Weight | 112.21 g/mol | |

| Appearance | Colorless clear liquid | fishersci.ca |

| Boiling Point | 121-122 °C | |

| Density (at 25 °C) | 0.716 g/mL | |

| Refractive Index | n20/D 1.413 | |

| Vapor Pressure | 33 mmHg (at 37.7 °C) | |

| Solubility in Water | Insoluble | fishersci.ca |

| Solubility in Organic Solvents | Soluble | fishersci.ca |

Overview of Research Trajectories Pertaining to this compound

Research involving this compound spans its synthesis, chemical reactions, and various applications as a model compound in scientific investigations.

Synthesis of this compound: Several synthetic routes have been developed for this compound, reflecting the ongoing efforts in alkene synthesis. One widely reported method involves the head-to-head oligomerization of 1-butene (B85601), often catalyzed by transition metal oxides, with cobalt-based systems showing high selectivity for linear octenes. fishersci.ca Another approach is the dehydration of 3-octanol (B1198278), which can be achieved using catalysts such as γ-Al₂O₃ or methyltrioxorhenium (MTO) at elevated temperatures. fishersci.ca The hydrogenation of 3-octyne, typically catalyzed by systems like Ag/Al₂O₃, also serves as a method to produce this compound. fishersci.ca

More specialized methods include elimination reactions of 3-octyl halides, though detailed protocols are less documented. fishersci.ca The Wittig reaction is recognized as a reliable method for the stereoselective preparation of alkenes, including this compound. Furthermore, this compound can be synthesized from trans-hex-3-ene through a two-step process: initial vicinal syn-dihydroxylation using osmium tetroxide (OsO₄) followed by sodium bisulfite in water (NaHSO₃/H₂O) to form a diol, which then undergoes dehydration and isomerization with sodium methoxide (B1231860) and propanoic acid.

Table 2: Representative Synthesis Methods for this compound

| Method | Catalyst/Reagents | Key Conditions | Yield (%) | Challenges/Notes | Source |

| 1-Butene Oligomerization | Co₃O₄/Al₂O₃ | 300°C, WHSV = 14.14 h⁻¹ | 25–30 | Catalyst deactivation | fishersci.ca |

| 3-Octanol Dehydration | γ-Al₂O₃ (pre-calcined) | 300°C, LHSV = 14 h⁻¹ | 15–20 | Byproduct separation | fishersci.ca |

| 3-Octyne Hydrogenation | Ag/Al₂O₃ | 140°C, 30 bar H₂ | 70 | Coke formation | fishersci.ca |

| Dehydration/Isomerization of diol from trans-hex-3-ene | NaOCH₃, propanoic acid (after OsO₄/NaHSO₃/H₂O) | Not specified (multi-step) | Not specified | Stereoselective synthesis of trans-alkenes | |

| Wittig Reaction | Phosphonium (B103445) ylide, aldehyde/ketone | Stereoselective preparation of alkenes | Not specified | Reliable method for stereoselective alkene formation |

Reactions of this compound: The presence of the double bond makes this compound highly reactive, participating in various chemical transformations. It undergoes oxidation reactions to form epoxides or diols, where the double bond is attacked by oxidizing agents, leading to intermediates that rearrange into the final products. fishersci.ca Conversely, in reduction reactions, this compound can undergo hydrogenation, where hydrogen atoms are added across the double bond, converting it into an alkane (octane). fishersci.ca this compound also serves as a model compound in oligomerization studies, crucial for understanding polymer chemistry. fishersci.ca Its structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, and Alder-ene reactions, which are important for synthesizing novel materials. wikipedia.org Additionally, it can undergo acylation and conjugated addition reactions. wikipedia.org

Applications in Research: this compound is frequently employed as a model compound in diverse scientific investigations. It is used to study the impact of double bond position and chain length in alkenes during oligomerization processes, which is vital for developing new polymers and understanding hydrocarbon formation. fishersci.ca In biological research, this compound has been utilized to investigate the metabolic pathways of alkenes and their interactions with biological systems, including membranes and proteins, thereby shedding light on cellular processes. fishersci.ca Its properties are also explored in pharmaceutical contexts, where its behavior in formulations can influence drug delivery systems and efficacy. fishersci.ca

Beyond its role as a model compound, this compound acts as an intermediate in the synthesis of synthetic lubricants and other organic compounds, demonstrating its value in producing complex molecules through various chemical transformations. fishersci.cafishersci.ca Studies have also reported its biological activities, including antimicrobial properties against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting potential applications in food preservation and as a natural pesticide. fishersci.ca Furthermore, it exhibits insecticidal activity against pests like Tribolium castaneum by disrupting their behavior, and it has been shown to positively influence plant growth by participating in signaling pathways that enhance stress responses. fishersci.ca Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound, emphasizing the critical role of stereochemistry in its biological activity. fishersci.ca

Characterization: Structural elucidation and purity assessment of this compound in research often rely on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, particularly effective for distinguishing between geometric isomers like this compound and cis-3-octene. fishersci.ca Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are also routinely employed to confirm purity and identify functional groups, with experimental spectra often compared to literature data for validation. fishersci.ca

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTDZYMMFQCTEO-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872995 | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14919-01-8, 592-98-3, 25377-83-7 | |

| Record name | trans-3-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P9KO860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereoselective Pathways for Trans 3 Octene

Catalytic Oligomerization of Lower Alkenes for trans-3-Octene (B84167) Production

The catalytic oligomerization of lower alkenes, particularly 1-butene (B85601), presents a significant pathway for the production of linear octenes, including this compound. This process involves the dimerization of butene monomers using various catalytic systems. portfolio-pplus.com

Mechanism and Selectivity in 1-Butene Oligomerization to this compound

The oligomerization of 1-butene to form octenes is a complex process involving multiple reaction pathways. The mechanism often commences with the coordination of a 1-butene molecule to a metal active center, followed by insertion into a metal-hydride or metal-alkyl bond to initiate chain growth. acs.orgsun.ac.zamdpi.com Subsequent insertions of butene molecules lead to the formation of longer chains. The termination step, typically a β-hydrogen elimination, releases the octene product and regenerates the active catalyst. mdpi.com

The selectivity towards specific octene isomers, such as this compound, is highly dependent on the reaction mechanism. For instance, the head-to-head coupling of two 1-butene molecules is a key pathway that leads to the formation of internal linear octenes. osti.govacs.org In contrast, head-to-tail coupling or the coupling of 1-butene with 2-butene (B3427860) can result in the formation of branched isomers like methyl-heptenes. osti.govacs.org The rate of head-to-head coupling is often higher, leading to a greater selectivity for linear octenes. osti.govacs.org

Studies using carbon-supported cobalt oxide catalysts have shown that at a 1-butene conversion of 9.77%, the selectivity for linear octene products follows the order: 3-octene > trans-2-octene (B89244) > cis-2-octene (B85535) > 4-octene. osti.govacs.org This indicates a preference for the formation of 3-octene isomers under these conditions. The Cossee-Arlman mechanism is a proposed model for this type of oligomerization. wisc.edu Furthermore, theoretical studies using density functional theory on iron(II) bis(arylimino)pyridine complexes have identified a kinetically favorable path involving successive (1,2) and (2,1) insertions of 1-butene, which predominantly forms linear octenes. acs.org

Influence of Catalyst Composition and Reaction Conditions on Oligomerization Outcome

The composition of the catalyst and the reaction conditions play a pivotal role in determining the outcome of 1-butene oligomerization.

Catalyst Composition:

Catalyst Type: Both homogeneous and heterogeneous catalysts are employed. Homogeneous catalysts, such as nickel complexes, are known for producing linear octenes. rsc.org Heterogeneous catalysts, including cobalt oxide on carbon supports and zeolites, have also demonstrated high selectivity towards linear octenes. wisc.eduwisc.edu

Support Material: For supported catalysts, the nature of the support is crucial. For instance, cobalt oxide supported on nitrogen-doped carbon has been shown to enhance oligomerization selectivity. acs.org The treatment temperature of the carbon support with ammonia (B1221849) can also influence selectivity. acs.org

Promoters and Dopants: The addition of promoters like chromium to cobalt oxide on carbon catalysts can enhance activity and stability. osti.gov Doping nickel oxide catalysts with alkali metals has also been reported to produce n-octenes. osti.gov

Acidity: In zeolite catalysts like H-ZSM-5, modifying the acidity through treatment with alkali metal hydroxides can significantly impact catalytic activity and stability. mdpi.com

Reaction Conditions:

Temperature: Temperature is a critical parameter. For H-ZSM-5 zeolites, an optimal temperature of 200°C has been identified for maximizing the selectivity towards C8+ hydrocarbons. researchgate.net Above this temperature, cracking reactions can become more prevalent, leading to a decrease in the desired octene products. researchgate.net Butene oligomerization is an exothermic reaction, and therefore, increasing the temperature can decrease the conversion of isobutene. researchgate.net

Pressure: Higher partial pressures of 1-butene can improve catalyst activity and selectivity towards C8+ products. researchgate.net

Contact Time: A shorter contact time between the reactants and the catalyst's acidic sites can favor the formation of C8+ hydrocarbons. researchgate.net

Weight Hourly Space Velocity (WHSV): The WHSV, which is inversely related to contact time, affects product distribution. At higher WHSV (and thus lower conversion), the selectivity for linear octenes can be higher. osti.gov

The following table summarizes the influence of various parameters on the oligomerization of 1-butene.

| Parameter | Effect on Oligomerization |

| Catalyst Type | Homogeneous (e.g., Nickel complexes) and heterogeneous (e.g., Co-oxide/Carbon, Zeolites) catalysts influence product distribution. |

| Catalyst Support | N-doped carbon supports for cobalt oxide catalysts can enhance selectivity. |

| Promoters | Cr-promotion of Co-catalysts can improve activity and stability. |

| Temperature | Optimal temperatures exist to maximize octene yield and minimize side reactions like cracking. |

| Pressure | Higher pressure generally favors the oligomerization reaction. |

| Contact Time | Shorter contact times can increase selectivity towards higher oligomers. |

Development of Novel Heterogeneous and Homogeneous Catalysts for Optimized Yield and Stereoselectivity

Research into novel catalysts for 1-butene oligomerization aims to improve yield, selectivity, and catalyst stability.

Heterogeneous Catalysts:

Carbon-Supported Cobalt Oxide: These catalysts have demonstrated high selectivity (70-85%) for linear octenes. osti.govacs.org The active catalyst contains both Co3O4 and CoO phases. osti.govacs.org

Nitrogen-Doped Carbon Supports: Utilizing nitrogen-doped carbon as a support for cobalt oxide catalysts has been shown to increase oligomerization selectivity. acs.org The surface content of pyridinic nitrogen appears to be a key factor. acs.org

Zeolites: H-ZSM-5 and other zeolites are effective for butene oligomerization. mdpi.commdpi.com Modifying their pore structure and acidity, for example through alkali treatment, can enhance their performance and longevity. mdpi.com Nickel-loaded mesoporous aluminosilicates have also shown higher yields for C8–C16 hydrocarbons compared to conventional HZSM-5. mdpi.com

Bimetallic Catalysts: Chromium-promoted cobalt oxide on carbon catalysts have shown enhanced activity and stability for ethylene (B1197577) dimerization to 1-butene, a precursor for octene synthesis. osti.gov

Homogeneous Catalysts:

Nickel-Based Systems: Homogeneous catalyst systems based on allylic nickel complexes are effective for the dimerization of 1-butene, yielding a high percentage of linear octenes. rsc.org

Iron-Bis(arylimino)pyridine Complexes: Theoretical studies have highlighted the potential of these iron complexes for the selective oligomerization of 1-butene to linear octenes. acs.org The mechanism involves favorable kinetics for the formation of linear dimers. acs.org

Transition Metal Complexes: Complexes of various transition metals, including those from Group 4 to Group 10, are actively being explored for olefin oligomerization. researchgate.net

The development of these advanced catalysts is crucial for achieving high stereoselectivity, particularly for the production of specific isomers like this compound.

Stereoselective Synthesis Approaches to this compound

Beyond the oligomerization of lower alkenes, several stereoselective synthetic methods are available for the targeted production of this compound. These methods offer greater control over the isomeric purity of the final product.

Hydroformylation and Related Transformations Yielding Octenes

Hydroformylation, or oxo synthesis, is a powerful technique for converting alkenes into aldehydes. While often used to produce linear aldehydes, it can be part of a multi-step process to generate specific octene isomers.

One such pathway involves the hydroformylation of 1-heptene (B165124) to produce octanal (B89490). researchgate.netepa.gov This is typically the first step in a three-step process where the resulting octanal is hydrogenated to 1-octanol, which is then dehydrated to yield 1-octene (B94956). researchgate.netepa.gov Although this process primarily yields 1-octene, subsequent isomerization can lead to other octene isomers, including this compound.

The choice of catalyst and ligands in the hydroformylation step is critical for controlling regioselectivity. Rhodium complexes are commonly used, and the development of specific ligands can influence the ratio of linear to branched aldehydes. researchgate.net For the hydroformylation of 1-octene itself, amorphous Co-P-B catalysts have shown high activity and selectivity towards the formation of C9-aldehydes. researchgate.net Ruthenium-catalyzed hydroformylation of 1-heptene and 1-octene has also been studied. wiley-vch.de

Advanced Olefin Metathesis Strategies for Specific Octene Isomers

Olefin metathesis is a versatile reaction that allows for the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. mdpi.com This methodology has been successfully applied to the synthesis of specific octene isomers.

Self-Metathesis: The self-metathesis of 1-pentene (B89616) can produce 3-octene.

Cross-Metathesis: Cross-metathesis reactions provide a more flexible route. For example, the cross-metathesis of 1-butene and 1-hexene (B165129) could theoretically yield 3-octene.

Stereoselective Metathesis: The development of stereoselective metathesis catalysts, particularly those based on ruthenium, has enabled the synthesis of olefins with high Z- or E-selectivity. mdpi.com For instance, Z-selective cross-metathesis of 1-decene (B1663960) and cis-4-octene (B1353254) has been achieved with high efficiency using specific ruthenium catalysts. sci-hub.se

Isomerization-Metathesis (ISOMET): A one-pot tandem olefin isomerization/metathesis-coupling reaction has been developed. acs.org This strategy uses a ruthenium-based "alkene zipper" catalyst to isomerize internal trans-olefins to terminal olefins, which then undergo metathesis with a tungsten-based catalyst. acs.org This approach can be used to synthesize specific isomers that might not be directly accessible.

The Wittig reaction is another classic and reliable method for the stereoselective synthesis of alkenes, including this compound. chegg.com This reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. By carefully choosing the starting aldehyde and the ylide, the stereochemistry of the resulting alkene can be controlled. For the synthesis of this compound, propanal and the ylide derived from 1-bromopentane (B41390) could be used. chegg.com

Chemoenzymatic and Bio-inspired Routes Towards Olefin Synthesis

The synthesis of specific olefin isomers such as this compound using sustainable and highly selective methods is a significant goal in modern chemistry. Chemoenzymatic and bio-inspired strategies, which combine the selectivity of biological catalysts with the broad applicability of chemical reactions, offer promising avenues toward this objective. While a direct, one-pot chemoenzymatic synthesis of this compound from renewable feedstocks is not yet fully established, the principles and components for such a pathway are actively being developed. Research in this area largely focuses on two aspects: the biosynthesis of alkene precursors from renewable sources and the use of bio-inspired catalysts for the precise functionalization of internal alkenes like this compound.

Biosynthesis of Alkene Precursors from Renewable Feedstocks

A common strategy in bio-based chemical production is the use of metabolically engineered microorganisms to convert simple carbon sources, such as glucose, into valuable chemical precursors. osti.govbiofueljournal.com The fatty acid synthesis (FAS) pathway is a particularly attractive starting point due to its efficiency in building hydrocarbon chains. osti.govgsartor.org Through metabolic engineering, organisms like E. coli and various yeasts can be programmed to produce specific fatty acids or their derivatives. scispace.comresearchgate.net

Enzymes capable of converting fatty acids into terminal olefins (1-alkenes) have been identified and characterized, offering a potential first step in a multi-step synthesis of internal olefins. Key enzymes in this conversion include:

P450 Fatty Acid Decarboxylases (e.g., OleT): These enzymes, belonging to the CYP152 family, catalyze the decarboxylation of free fatty acids to produce terminal alkenes. gsartor.orgscispace.comasm.org For instance, OleT from Jeotgalicoccus species can convert C16-C20 fatty acids into their corresponding C15-C19 1-alkenes. asm.org

UndA/UndB Systems: These are alternative fatty acid decarboxylases that contribute to terminal alkene biosynthesis. acs.org

These biocatalytic systems could theoretically be engineered to produce 1-octene from octanoic acid, which would then serve as a precursor for isomerization to this compound.

Potential Chemoenzymatic Isomerization and Metathesis Routes

Once a terminal alkene like 1-octene is produced biocatalytically, a subsequent chemical step can be employed to isomerize the double bond to an internal position. This concept forms the basis of a potential chemoenzymatic route to this compound.

Isomerization Catalysis: Tandem catalytic systems that combine alkene isomerization with another reaction are an active area of research. researchgate.net Ruthenium-based "alkene zipper" catalysts can isomerize terminal olefins to a mixture of internal isomers. rsc.org While controlling the reaction to selectively yield the trans-3 isomer is a significant challenge, it represents a plausible synthetic strategy. The thermodynamic stability generally favors internal trans-olefins. rsc.org

Olefin Metathesis: This powerful chemical tool can rearrange carbon-carbon double bonds. Ethenolysis, a cross-metathesis reaction with ethylene, can split internal double bonds of bio-derived fatty acids to produce valuable terminal olefins and esters. d-nb.info For example, the ethenolysis of methyl oleate (B1233923) yields 1-decene and methyl 9-decenoate. d-nb.info A subsequent cross-metathesis of two different bio-derived olefins could potentially be designed to form this compound, although this would require highly selective catalysts and carefully chosen substrates.

Bio-inspired Catalysis: High-Precision Functionalization of this compound

A significant body of research focuses on using this compound as a model substrate to develop and test bio-inspired catalysts. These catalysts, often featuring a metal center encapsulated within a supramolecular structure, mimic the confined active sites of enzymes to achieve remarkable selectivity. nih.govacs.orgrsc.org

One of the most prominent examples is the regioselective hydroformylation of internal alkenes. For traditional homogeneous catalysts, the two carbon atoms of the double bond in an unfunctionalized internal alkene like this compound are nearly identical from a steric and electronic standpoint, leading to a mixture of aldehyde products. rsc.org However, bio-inspired encapsulated catalysts can differentiate between these positions.

Research using a rhodium catalyst encapsulated in a self-assembled cage constructed from zinc-porphyrin building blocks has demonstrated unprecedented selectivity in the hydroformylation of this compound. rsc.orgresearchgate.net The cage creates a microenvironment around the rhodium center, restricting the rotational freedom of the coordinated alkene and leading to a strong preference for the formation of one aldehyde isomer over another. nih.gov This system is the first reported to effectively discriminate between the C3 and C4 positions of this compound. researchgate.net

Table 1: Regioselectivity in the Hydroformylation of Octene Isomers Using Bio-inspired Encapsulated Catalyst (CAT1)

| Substrate | Catalyst System | Linear Aldehyde Product | Branched Aldehyde Product(s) | Linear/Branched Ratio (l/b) | Reference |

|---|---|---|---|---|---|

| 1-Octene | CAT1 [Rh(H)(CO)3(P(mPy3(ZnTPP)3))] | Nonanal | 2-Methyloctanal | 0.56 | rsc.org |

| 1-Octene | Uncaged Reference (CAT2) | Nonanal | 2-Methyloctanal | >2.0 | rsc.org |

| trans-2-Octene | CAT1 [Rh(H)(CO)3(P(mPy3(ZnTPP)3))] | Nonanal | 2-Ethylheptanal | 0.12 | rsc.org |

| trans-3-Octene | CAT1 [Rh(H)(CO)3(P(mPy3(ZnTPP)3))] | 2-Ethylheptanal | 2-Propylhexanal | N/A (forms two branched products) | nih.govresearchgate.net |

The findings show that the encapsulated catalyst (CAT1) strongly favors the formation of branched aldehydes, a reversal of the selectivity seen with typical uncaged catalysts. rsc.org In the case of this compound, the catalyst can distinguish between the two internal positions, demonstrating a level of control akin to natural enzymes. nih.govresearchgate.net This work underscores the potential of bio-inspired approaches not for the synthesis ofthis compound, but for its use as a building block in highly selective chemical transformations.

Chemical Reactivity and Mechanistic Investigations of Trans 3 Octene

Oxidation Reactions of trans-3-Octene (B84167)*

Oxidation reactions transform the double bond of this compound into more oxidized functional groups, such as epoxides, diols, or carbonyl compounds. The specific products and their stereochemistry are determined by the reagents and mechanisms involved.

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene. libretexts.orgtransformationtutoring.com This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. libretexts.orgmasterorganicchemistry.com For this compound, the trans configuration of the alkyl groups is retained in the resulting epoxide. The oxygen atom is added to the same face of the double bond in a process known as syn addition. masterorganicchemistry.com Because the alkene is planar, the peroxy acid can attack from either the top or bottom face with equal probability, resulting in the formation of a racemic mixture of the two enantiomers of trans-3,4-epoxyoctane. libretexts.org

Table 1: Epoxidation of this compound

| Reactant | Reagent | Mechanism | Product | Stereochemical Outcome |

|---|

Dihydroxylation is the process of adding two hydroxyl (-OH) groups across the double bond of an alkene to form a vicinal diol (or glycol). libretexts.org This can be achieved through two distinct stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.

Syn-dihydroxylation results in the two hydroxyl groups being added to the same side of the double bond. chemistrysteps.com This is typically accomplished using reagents like osmium tetroxide (OsO₄) or a cold, basic solution of potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction with OsO₄ proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate. wikipedia.orgkhanacademy.org Subsequent cleavage of this intermediate, often with a reducing agent like sodium bisulfite (NaHSO₃), yields the diol while preserving the syn stereochemistry. brainly.comlibretexts.org When this compound undergoes syn-dihydroxylation, the product is the meso compound (3R,4S)-octane-3,4-diol.

Table 2: Dihydroxylation Pathways for this compound

| Pathway | Reagents | Intermediate | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Syn-dihydroxylation | 1. OsO₄ or cold KMnO₄2. NaHSO₃/H₂O | Cyclic osmate or manganate (B1198562) ester | (3R,4S)-octane-3,4-diol | Meso compound |

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of an alkene. quora.com The mechanism, first proposed by Rudolf Criegee, involves the 1,3-dipolar cycloaddition of ozone (O₃) to the alkene to form an unstable primary ozonide, also known as a molozonide. msu.eduorganic-chemistry.org This intermediate rapidly rearranges through a cycloreversion into a carbonyl compound and a carbonyl oxide, commonly referred to as the Criegee intermediate. organic-chemistry.orgnih.gov

For a symmetric alkene like this compound, this fragmentation yields one type of carbonyl and one type of Criegee intermediate. d-nb.info Specifically, the cleavage of this compound produces propanal and a C₃H₇CHOO Criegee intermediate. copernicus.org These fragments can then recombine to form a more stable secondary ozonide. organic-chemistry.org

The final products of the reaction depend on the workup conditions.

Reductive Workup: Treatment with a mild reducing agent like zinc (Zn) or dimethyl sulfide (B99878) ((CH₃)₂S) cleaves the ozonide to yield two molecules of the corresponding aldehyde. quora.com For this compound, this results in two molecules of propanal.

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) cleaves the ozonide to yield carboxylic acids and/or ketones. quora.com For this compound, this produces two molecules of propanoic acid.

Studies on the gas-phase ozonolysis of this compound have shown that it contributes to the formation of secondary organic aerosols (SOA). researchgate.net The Criegee intermediates formed are key players in these atmospheric processes, and the reaction can also be a source of hydroxyl radicals (OH). researchgate.netmit.edu Research has also quantified the formation of pentanoic acid from the ozonolysis of this compound under both dry and humid conditions, with yields of 5.0 ± 1.5% and 2.8 ± 0.8%, respectively. acs.orgnih.govebi.ac.uk

Reduction and Hydrogenation Processes Involving this compound*

Reduction reactions involving this compound primarily focus on the saturation of the carbon-carbon double bond to form the corresponding alkane, n-octane.

Catalytic hydrogenation is the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. msu.edu This reaction is thermodynamically favorable but requires a catalyst to overcome a high activation energy. msu.edu Commonly used catalysts are insoluble metals such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org

The widely accepted Horiuti-Polanyi mechanism describes the process in several steps:

Adsorption: Both the alkene and molecular hydrogen adsorb onto the surface of the metal catalyst. libretexts.orgechemi.com

Hydrogen Addition: The H-H bond is cleaved, and hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the double bond. libretexts.orgechemi.com

Desorption: The resulting alkane desorbs from the catalyst surface.

This mechanism dictates that both hydrogen atoms are added to the same face of the double bond, a stereochemical outcome known as syn-addition. msu.edulibretexts.org For this compound, this syn-addition across the double bond results in the formation of n-octane. While stereochemistry at the newly formed C-H bonds is a key feature of hydrogenation, the product for this compound is the achiral n-octane. In terms of reaction rates, trans-alkenes generally hydrogenate more slowly than their corresponding cis-isomers due to increased steric hindrance, which impedes efficient adsorption onto the catalyst surface. echemi.com

Table 3: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Mechanism | Product | Stereochemical Outcome |

|---|

Chemoselectivity becomes crucial when a molecule contains multiple reducible functional groups or when a reduction must be performed on one compound in a mixture without affecting another. A key challenge is the selective hydrogenation of an aldehyde in the presence of an alkene, as the hydrogenation of the C=C double bond is often more thermodynamically favored than the hydrogenation of a C=O bond. ukzn.ac.zaukzn.ac.za

Research into the competitive hydrogenation of a mixture of octanal (B89490) and octene has provided insights into achieving such selectivity. ukzn.ac.zaukzn.ac.za The goal in this context is to reduce octanal to octanol (B41247) while inhibiting the hydrogenation of octene to octane (B31449). Studies have demonstrated that γ-alumina supported copper-silver (Cu-Ag) bimetallic catalysts can achieve this selectivity. ukzn.ac.zaukzn.ac.za Silver, in particular, was found to play a significant role in the selective hydrogenation of octanal. ukzn.ac.za The method of catalyst preparation also impacts performance; catalysts prepared by impregnating copper first, followed by silver, showed lower octene conversion, making them more suitable for the selective hydrogenation of the aldehyde. ukzn.ac.za

Table 4: Selective Hydrogenation of Octanal in the Presence of Octene using Cu-Ag/γ-Al₂O₃ Catalysts

| Catalyst System | Key Finding | Selectivity Outcome |

|---|---|---|

| Monometallic Copper (Cu) | Less effective in preventing octene hydrogenation. | Lower selectivity for octanal reduction. |

| Bimetallic Copper-Silver (Cu-Ag) | Silver addition enhances selectivity towards octanal. | Higher selectivity for octanal reduction, with inhibition of octene reduction. ukzn.ac.za |

Addition Reactions Across the Double Bond of this compound

The double bond in this compound is a focal point for various addition reactions, where two new single bonds are formed at the expense of the pi bond. These reactions are fundamental in organic synthesis for the functionalization of alkenes.

Electrophilic Addition Reactions: Regioselectivity and Stereoselectivity

Electrophilic addition reactions are characteristic of alkenes. In these reactions, an electrophile, an electron-seeking species, attacks the electron-rich double bond, initiating the reaction.

The addition of hydrogen halides (HX) to this compound proceeds through a mechanism involving the formation of a carbocation intermediate. The initial step is the protonation of the double bond by the electrophilic hydrogen of the HX, leading to the formation of the more stable carbocation. lasalle.edu For this compound, protonation can occur at either carbon-3 or carbon-4. Since the substituents on both sides of the double bond are alkyl groups of similar size (an ethyl group and a butyl group), the stability of the resulting secondary carbocations at C3 and C4 is comparable. Consequently, the addition of HX to this compound is not highly regioselective and can lead to a mixture of 3-halo-octane and 4-halo-octane. The reaction is generally not stereoselective because the intermediate carbocation is planar, allowing the halide ion to attack from either face with equal probability. libretexts.org

Halogenation, such as the addition of bromine (Br₂), proceeds through a different mechanism involving a cyclic bromonium ion intermediate. lasalle.edu This intermediate is formed by the interaction of the bromine molecule with the pi electrons of the double bond. The nucleophilic attack of the bromide ion then occurs from the side opposite to the bulky bromonium ion, resulting in anti-addition. lasalle.edu For this compound, this stereospecific anti-addition leads to the formation of a specific pair of enantiomers of 3,4-dibromooctane.

Hydration, the addition of water across the double bond, is typically catalyzed by a strong acid. libretexts.org Similar to hydrogen halide addition, this reaction proceeds via a carbocation intermediate, leading to a mixture of 3-octanol (B1198278) and 4-octanol. The regioselectivity is not pronounced due to the similar stability of the intermediate carbocations.

Radical Additions to this compound

Radical addition reactions provide an alternative pathway for the functionalization of alkenes and can exhibit different regioselectivity compared to electrophilic additions. A notable example is the anti-Markovnikov addition of hydrogen bromide in the presence of peroxides. msu.edu This reaction proceeds via a free radical mechanism. The peroxide initiates the formation of a bromine radical, which then adds to the double bond. In the case of this compound, the bromine radical adds to the carbon atom that results in the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the final product and regenerates the bromine radical, propagating the chain reaction. msu.edu

The addition of the phenoxathiin (B166618) cation radical to this compound has been studied, resulting in the stereospecific formation of the erythro bisadduct. acs.orgnih.govresearchgate.net This trans-addition is attributed to the formation of an intermediate episulfonium cation radical. acs.orgnih.gov Similarly, the addition of thianthrene (B1682798) cation radical perchlorate (B79767) to this compound yields a mixture of a threo monoadduct and an erythro bisadduct, with the configuration of the alkene being retained in the products. nih.gov

| Radical Reagent | Product(s) | Stereochemistry |

| Phenoxathiin cation radical | erythro bis(10-phenoxathiiniumyl)octane | trans-addition |

| Thianthrene cation radical perchlorate | threo monoadduct and erythro bisadduct | Retention of configuration |

Cycloaddition Reactions (e.g., Diels-Alder) with this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). msu.edu For this compound to act as a dienophile in a Diels-Alder reaction, it would react with a suitable diene. The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. msu.edulibretexts.org As an unactivated alkene, this compound is generally a poor dienophile. However, it can participate in cycloaddition reactions under specific conditions. For instance, the Diels-Alder reaction of 2-azadienes with trans-cyclooctene (B1233481) has been explored, suggesting that cyclic trans-alkenes can act as dienophiles. capes.gov.br While specific studies on the Diels-Alder reaction with this compound are not widely reported, its participation in such reactions would be expected to be sluggish without activation.

Other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, are also possible. mdpi.com These reactions are a versatile method for synthesizing five-membered heterocyclic rings. mdpi.com

Isomerization Studies of this compound

Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. For this compound, both cis-trans isomerization and positional isomerization of the double bond are significant processes.

Cis-trans Isomerization Kinetics and Catalytic Control

Cis-trans isomerization involves the interconversion between the trans and cis isomers of 3-octene. This compound is thermodynamically more stable than its cis counterpart due to reduced steric hindrance. The energy barrier for thermal isomerization is high, making it slow at ambient temperatures. However, this process can be accelerated by catalysts.

Iodine is a well-known catalyst for the cis-trans equilibration of alkenes. uregina.ca The mechanism involves the reversible addition of an iodine atom to the double bond, forming a radical intermediate. Rotation around the former double bond (now a single bond) can occur in this intermediate, followed by the elimination of the iodine atom to yield a mixture of cis and trans isomers. uregina.ca

Transition metal complexes are also effective catalysts for cis-trans isomerization. researchgate.net For instance, ruthenium complexes have been shown to catalyze the cis-to-trans isomerization of various alkenes. researchgate.net The mechanism often involves the formation of a metal-alkene complex, followed by steps that allow for rotation around the carbon-carbon bond.

In combustion studies, the ignition delay of octene isomers has been investigated. The order of ignition delay was found to be 1-octene (B94956) < cis-3-octene (B76891) < this compound < trans-2-octene (B89244). researchgate.net The higher reactivity of the cis isomer was attributed to the hypothesis that trans isomers may need to adopt a cis conformation before undergoing certain low-temperature radical branching reactions. researchgate.net

| Isomerization Condition | Key Features |

| Thermal | High energy barrier, slow at room temperature. |

| Iodine Catalysis | Reversible addition of iodine atom, proceeds via a radical intermediate. uregina.ca |

| Transition Metal Catalysis | Involves formation of metal-alkene complexes. researchgate.net |

Positional Isomerization Mechanisms of the Double Bond in Octenes

Positional isomerization involves moving the double bond to a different position along the carbon chain. For example, this compound can isomerize to 2-octene or 4-octene. This process is often catalyzed by transition metals. lsu.edu

Two common mechanisms for metal-catalyzed alkene isomerization are the hydride addition-elimination mechanism and the π-allyl mechanism. nih.gov

Hydride Addition-Elimination Mechanism: This mechanism involves the addition of a metal hydride (M-H) to the alkene double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and reforms the metal hydride catalyst. lsu.edu

π-Allyl Mechanism: This pathway involves the oxidative addition of an allylic C-H bond of the alkene to the metal center, forming an allyl hydride intermediate. Reductive elimination from this intermediate can then yield the isomerized alkene. nih.gov

Molybdenum-based catalysts have been shown to be effective for the selective isomerization of terminal alkenes to internal Z-alkenes via an allyl mechanism. researchgate.netnsf.gov Cobalt and nickel complexes have also been utilized for Z-selective isomerization. nih.gov The product distribution between different positional isomers often tends towards a thermodynamic equilibrium, which for octenes, favors the internal isomers (2-, 3-, and 4-octenes) over the terminal 1-octene. osti.gov

Functionalization of this compound in Organic Synthesis

The carbon-carbon double bond in this compound serves as a key functional group for a variety of transformations in organic synthesis. Its reactivity allows for the introduction of diverse functionalities, leading to the formation of more complex molecular architectures. This section explores two principal avenues of its functionalization: reactions with maleic anhydride (B1165640) and palladium-catalyzed coupling reactions.

Reactions with Maleic Anhydride: Adduct Formation and Mechanistic Elucidation

The reaction between this compound and maleic anhydride is a notable example of an "ene" reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an electron-deficient alkene or alkyne (the "enophile"). This process results in the formation of a new sigma bond and the migration of the double bond.

In the case of this compound, it serves as the ene component, while maleic anhydride acts as the enophile. The reaction typically requires elevated temperatures, often around 200°C, and can be carried out with or without a solvent. researchgate.netrsc.org Microwave irradiation has also been employed to accelerate the reaction. rsc.orgacs.org

Adduct Formation

Detailed spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have been instrumental in identifying the products of this reaction. rsc.orgacs.org The primary products are alkenyl succinic anhydrides (ASAs), which are valuable intermediates in various industrial applications.

The reaction of this compound with maleic anhydride can proceed through two competing mechanistic pathways: the "ene" reaction and an "allylic" reaction. acs.org This leads to the formation of a mixture of isomeric adducts. The main products identified are depicted below:

Ene reaction products: These result from the concerted transfer of an allylic hydrogen and the formation of a new C-C bond.

Allylic reaction products: This pathway also involves the allylic position but may proceed through a different transition state.

A study utilizing microwave irradiation at 230°C for the reaction of an equimolar mixture of this compound and maleic anhydride reported a yield of 82% for the resulting ASA adducts, as determined by ¹H NMR integration. acs.org

Mechanistic Elucidation

Computational and experimental NMR studies have provided significant insights into the structures of the adducts formed from this compound and maleic anhydride. rsc.orgacs.org These studies have allowed for the clear identification of the signals corresponding to the alkenyl succinic anhydride moieties attached to the octene backbone. rsc.orgacs.org The reaction with this compound was used as a model system to help identify the more complex adducts formed when vegetable oils react with maleic anhydride. rsc.orgacs.org

The reaction kinetics have been shown to be influenced by the configuration of the double bond. For instance, studies on related systems have indicated that cis isomers can react faster than trans isomers. researchgate.net However, the reaction of this compound proceeds efficiently at high temperatures. rsc.orgacs.org

Table 1: Products of the Reaction between this compound and Maleic Anhydride

| Product Type | General Structure | Mechanistic Pathway |

| Ene Adduct | Alkenyl Succinic Anhydride | Ene Reaction |

| Allylic Adduct | Alkenyl Succinic Anhydride | Allylic Reaction |

Note: The table provides a generalized representation of the product types. The reaction yields a mixture of stereoisomers and regioisomers.

Palladium-Catalyzed Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific studies focusing exclusively on this compound in the context of all major palladium-catalyzed coupling reactions are limited, the reactivity of similar unactivated internal alkenes provides a strong basis for predicting its behavior in these transformations. Unactivated internal alkenes are generally considered challenging substrates for many palladium-catalyzed reactions due to their lower reactivity compared to terminal alkenes or activated alkenes.

Wacker-Type Oxidation

The Wacker oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones. For internal alkenes, this reaction can lead to a mixture of ketones. A study on the copper-free Wacker oxidation of various olefins demonstrated that trans-2-octene and this compound are viable substrates. scribd.com The oxidation of this compound yielded a mixture of 3-octanone (B92607) and 4-octanone, indicating that the oxygen atom is incorporated at the original positions of the double bond carbons. scribd.com The reaction is typically carried out using a palladium catalyst, such as PdCl₂, in a solvent like N,N-dimethylacetamide (DMA) with water, under an oxygen atmosphere. scribd.com

Alkoxycarbonylation

Palladium-catalyzed alkoxycarbonylation is a process that introduces a carbonyl and an alkoxy group across a double bond, yielding an ester. Research has shown that this reaction can be applied to internal alkenes. researchgate.netrsc.orgacs.org A plausible catalytic cycle for the alkoxycarbonylation of internal alkenes involves isomerization of the internal alkene to a terminal alkene, followed by insertion into a palladium-hydride species, CO migratory insertion, and finally alcoholysis to release the ester product. rsc.org Given the viability of this isomerization pathway, it is expected that this compound could be converted to linear esters under appropriate palladium-catalyzed alkoxycarbonylation conditions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. While terminal alkenes are more common substrates, the Heck reaction of internal alkenes is also possible, though often more challenging. Reductive Heck hydroarylation of unactivated alkenes has been developed, and studies have shown that internal alkenes can give higher yields than terminal alkenes in some cases. nih.gov This suggests that this compound could potentially undergo Heck-type reactions with suitable aryl or vinyl halides.

Other Potential Coupling Reactions

The general catalytic cycles for other major palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings provide a framework for considering the potential reactivity of this compound. These reactions typically involve the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (organoboron, organotin, or organocopper/alkyne) and subsequent reductive elimination. The key challenge for an unactivated internal alkene like this compound would be its efficient coordination to the palladium center and subsequent insertion into the Pd-R bond. While direct examples with this compound are not prevalent in the literature, the continuous development of more active and specialized palladium catalyst systems may enable such transformations in the future.

Table 2: Potential Palladium-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product(s) | Notes |

| Wacker-Type Oxidation | Water (nucleophile) | 3-Octanone, 4-Octanone | Based on demonstrated reactivity of this compound. scribd.com |

| Alkoxycarbonylation | Carbon Monoxide, Alcohol (ROH) | Linear and branched esters | Plausible based on reactions of other internal alkenes. researchgate.netrsc.orgacs.org |

| Heck Reaction | Aryl/Vinyl Halide | Substituted octenes | Feasible based on reductive Heck reactions of unactivated alkenes. nih.gov |

| Suzuki Coupling | Organoboron Compound | Aryl- or vinyl-substituted octenes | Mechanistically possible but limited specific examples for unactivated internal alkenes. |

| Stille Coupling | Organotin Compound | Aryl- or vinyl-substituted octenes | Mechanistically possible but limited specific examples for unactivated internal alkenes. |

Catalysis and Reaction Engineering Applications Involving Trans 3 Octene

Homogeneous Catalysis for trans-3-Octene (B84167) Transformations

Homogeneous catalysis offers precise control over reaction pathways, often leading to high selectivity due to well-defined active sites.

Rhodium-catalyzed hydroformylation, a process that adds a formyl group and a hydrogen atom across a carbon-carbon double bond, has been extensively studied for internal alkenes, including this compound. A key challenge in the hydroformylation of internal alkenes is controlling regioselectivity, as the two carbon atoms of the double bond are often sterically and electronically similar. nih.gov

Encapsulated rhodium complexes have demonstrated unprecedented high selectivity in the hydroformylation of internal alkenes, forming predominantly one of the branched aldehydes. homkat.nlnih.govresearchgate.netresearchgate.netcnjournals.com Specifically, this catalyst system is notable for its ability to discriminate between the C3 and C4 carbon atoms in this compound, a feat difficult to achieve with traditional catalysts. homkat.nlnih.govresearchgate.netresearchgate.netcnjournals.com This discrimination leads to the preferential formation of a specific branched aldehyde. For instance, in the hydroformylation of 2-alkenes, a selectivity of up to 91% for the 3-aldehyde formation has been reported. researchgate.net

The high selectivity observed with encapsulated rhodium catalysts is attributed to the steric restrictions imposed by the catalyst's capsule, which creates a unique nano-reaction chamber. nih.govhomkat.nl This confined environment influences the orientation of the substrate during the selectivity-determining hydride migration step, favoring the formation of the branched product at a specific carbon atom. nih.gov

Table 1: Selectivity in Rhodium-Catalyzed Hydroformylation of Internal Alkenes

| Substrate Type | Catalyst Type | Primary Product Selectivity | Key Feature | Source |

| Internal Alkenes (e.g., this compound) | Encapsulated Rhodium Complex | Predominantly one branched aldehyde | Discrimination between C3 and C4 atoms in this compound | homkat.nlnih.govresearchgate.netresearchgate.netcnjournals.com |

| 2-Alkenes | Encapsulated Rhodium Complex | Up to 91% 3-aldehyde | High regioselectivity for innermost carbon | researchgate.net |

Supramolecular chemistry provides powerful tools to control the activity and selectivity in hydroformylation reactions, offering an alternative or complementary approach to traditional ligand design. homkat.nlacs.org One prominent strategy involves the encapsulation of transition metal catalysts within molecular capsules or self-assembled structures, creating specific nano-environments around the active site. nih.govhomkat.nlacs.org

Encapsulated rhodium catalyst systems, for example, have shown enhanced selectivity and even rate acceleration in the hydroformylation of internal alkenes like trans-2-octene (B89244) (similar to this compound). nih.gov The design often involves template-assisted multi-component assemblies, where building blocks like porphyrins are used to encapsulate the rhodium complex. homkat.nl This encapsulation can preorganize the substrate towards a specific transition state, leading to the desired branched product. researchgate.net

The effect of encapsulation on selectivity is significant; for trans-2-octene, the formation of the 3-aldehyde requires no significant structural rearrangement of the capsule, whereas migration leading to the 2-aldehyde would require substantial rearrangement, thus explaining the induced selectivity. nih.gov This demonstrates how the second coordination sphere, provided by the supramolecular capsule, plays a crucial role in dictating the regioselectivity of the reaction. nih.gov

Metal-catalyzed olefin isomerization, a process where the double bond moves along the carbon chain, typically occurs via two primary mechanistic pathways: the metal-hydride insertion-elimination pathway and the π-allyl pathway. researchgate.net

Metal-Hydride Insertion-Elimination Pathway : This mechanism involves the reversible insertion of the olefin into a metal-hydride bond, forming a metal-alkyl intermediate. Subsequent β-hydride elimination then regenerates the metal-hydride and an isomerized olefin. researchgate.netacs.orgfu-berlin.de This process can lead to "chain-walking," where the double bond migrates along the alkyl chain through a series of insertion and elimination steps. acs.orgfu-berlin.de

π-Allyl Pathway : In this mechanism, an η³-allyl complex is formed as an intermediate, often through allylic C-H activation. Reductive elimination then provides the isomerized olefin-metal complex. researchgate.netacs.org

These mechanisms are crucial for understanding how internal alkenes like this compound can isomerize to other octene isomers. For instance, studies on manganese(I) pincer complexes have shown highly regioselective monoisomerization of long-chain alkenes, including 1-octene (B94956), to their corresponding 2-alkenes, operating via a metal-alkyl mechanism. fu-berlin.de

In the context of hydrocarbonylation, which includes reactions like hydroformylation and hydroalkoxycarbonylation, the mechanisms involve the migratory insertion of an alkene into a metal-carbon bond (e.g., metal-acyl or metal-alkyl) followed by reductive elimination. Palladium-catalyzed hydroalkoxycarbonylation of 1-octene, for example, proceeds with the formation of a mixture of linear (ethyl ester of pelargonic acid) and branched (ethyl ester of 2-methylcaprylic acid) products, highlighting the challenge of regioselectivity in such processes. researchgate.net

Heterogeneous Catalysis for this compound Related Reactions

Heterogeneous catalysis involves solid catalysts, offering advantages in terms of catalyst separation and recycling.

Supported metal catalysts are widely employed for the oligomerization and hydrogenation of olefins, including those relevant to this compound.

Oligomerization : this compound serves as a model compound for studying the effects of double bond position and chain length in alkenes during oligomerization reactions. The head-to-head oligomerization of 1-butene (B85601) is a significant route for producing linear octenes, with cobalt-based systems demonstrating high selectivity. Heterogeneous carbon-supported cobalt oxide catalysts have been shown to selectively produce linear internal octenes (2-, 3-, and 4-octene) from the oligomerization of liquid-phase 1-butene, with linear octenes accounting for 77% to 90% of the products. wisc.edu

Table 2: Product Selectivity in 1-Butene Oligomerization over Cobalt Catalysts

| Catalyst Type | Feedstock | Primary Products | Linear Octene Selectivity | Source |

| Carbon-supported Cobalt Oxide | 1-Butene | 2-, 3-, and 4-octene | 77% - 90% | wisc.edu |

Hydrogenation : Supported metal catalysts, including palladium, nickel, platinum, copper, silver, gold, rhodium, and cobalt, are active in the hydrogenation of unsaturated hydrocarbons. acs.orgnih.gov For instance, silver supported on alumina (B75360) (Ag/Al₂O₃) has been investigated for the selective hydrogenation of 1-octyne (B150090). In competitive hydrogenation reactions with a mixed 1-octyne and 1-octene feed, no conversion of 1-octene was observed, indicating the catalyst's selectivity for alkyne hydrogenation over alkene hydrogenation. acs.orgnih.gov Instead, a gain of 1-octene was noted, demonstrating the catalyst's ability to selectively hydrogenate 1-octyne to 1-octene without affecting the existing octene. acs.orgnih.gov Supported nickel catalysts have also been studied for the hydrodeoxygenation of 1-octanol, where intermediate octenes can undergo hydrogenation to n-octane or further oligomerization. rsc.org

The design of solid catalysts for selective processes involving olefins like this compound focuses on tailoring their surface properties, active sites, and pore structures to achieve desired reactivity and selectivity. Heterogeneous catalysts function by lowering the activation barrier for a chemical reaction at their surface, thereby increasing the reaction rate and favoring the formation of a specific product. dokumen.pub

Key aspects in the design and characterization of these catalysts include:

Active Site Engineering : This involves controlling the nature and environment of the catalytic centers, which can range from isolated single metal atoms anchored to support defects to small clusters of metal atoms or metal-oxo entities grafted onto high-surface-area supports. soton.ac.uk For example, the use of transition-metal-ions grafted onto silica (B1680970) supports can form specific metal-oxo entities that act as active sites. soton.ac.uk

Characterization Techniques : A range of analytical techniques are employed to characterize the composition, structure, and morphology of solid catalysts. These include:

N₂ adsorption-desorption (BET) : To determine surface area and pore size distribution. rsc.orgresearchgate.net

X-ray Diffraction (XRD) : To identify crystalline phases and particle sizes. rsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) : To analyze surface elemental composition and chemical states. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : To visualize catalyst morphology and particle dispersion. acs.orgrsc.orgresearchgate.net

Temperature-Programmed Reduction (TPR) and Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD) : To assess reducibility of metal oxides and acidity of the catalyst, respectively. rsc.org

The goal is to design solid catalysts that can mimic the high selectivity of enzymes, often by creating molecular-sized channels or specific pore structures that allow selective entrance and conversion of molecules. dokumen.pub For instance, the acidity of supported nickel catalysts, influenced by the support (e.g., HZSM-5), plays a role in reactions like dehydration and oligomerization of octenes. rsc.org

Deactivation and Regeneration Studies in Catalytic Systems Utilizing Octenes

Catalyst deactivation is a complex phenomenon that can significantly reduce the activity, selectivity, and stability of catalysts over time, leading to decreased product yields and increased operational costs. For catalytic systems involving octenes, several primary mechanisms contribute to deactivation, and various regeneration methods have been explored to restore catalyst performance.

Mechanisms of Catalyst Deactivation

The deactivation of catalysts in reactions involving octenes, such as this compound, typically arises from several interconnected mechanisms:

Coking/Fouling : This is a prevalent deactivation mechanism in hydrocarbon reactions, including those involving octenes. It results from the deposition of carbonaceous material (coke) on the catalyst surface umich.eduacs.orgnih.govmdpi.comchalmers.seresearchgate.net. Coke formation can occur through side reactions like oligomerization, polymerization, and cracking of reactants or products mdpi.comresearchgate.netlsu.edu. The deposited coke physically blocks active sites and can plug catalyst pores, hindering reactant access to the active centers and leading to a loss of activity umich.educhalmers.seresearchgate.net. For instance, in the hydrogenation of 1-octyne to 1-octene using Ag/Al₂O₃ catalysts, carbonaceous deposits were observed to accumulate, leading to catalyst deactivation over time, particularly preventing the readsorption and further hydrogenation or isomerization of octene acs.orgnih.gov.

Poisoning : Catalyst poisoning involves the irreversible chemisorption of certain molecules onto the active sites of the catalyst, thereby reducing the number of sites available for the desired reaction umich.educhalmers.se. These poisoning molecules can be impurities present in the feed stream, or even reactants or products of the main reaction umich.edu. In the context of octene-related processes, impurities in olefin feeds can lead to significant catalyst aging and deactivation acs.org. For example, in hydrogenation reactions, the presence of lead in Lindlar catalysts is a known cause of palladium poisoning acs.orgnih.gov. Similarly, in olefin metathesis, certain nitrogen-heteroaromatics can cause decomposition of ruthenium Grubbs catalysts mdpi.com.

Sintering/Aging : This mechanism involves the loss of active catalyst surface area due to prolonged exposure to high temperatures umich.educhalmers.semdpi.com. Sintering can manifest as crystal agglomeration and growth of metal particles supported on the catalyst, or as the narrowing and closure of pores within the catalyst pellet umich.edu. While less directly tied to the specific chemistry of octenes, sintering is a general concern for the long-term stability of heterogeneous catalysts used in high-temperature octene conversion processes.

Isomerization as a Symptom of Deactivation : In olefin metathesis reactions, unwanted double-bond migration (isomerization) can occur as a side reaction acs.orguib.no. This isomerization is often a symptom of catalyst decomposition rather than a separate deactivation mechanism acs.orgresearchgate.net. For ruthenium-based olefin metathesis catalysts, the decomposition pathways can lead to species that promote isomerization in both 1-alkene reagents and internal alkene products, including octenes acs.orgresearchgate.net. This competition between metathesis and isomerization can compromise both selectivity and yield acs.org.

Regeneration Studies

Catalyst regeneration aims to restore the activity and selectivity of deactivated catalysts. The chosen regeneration method often depends on the specific deactivation mechanism.

Thermal Regeneration (Coke Burn-off) : For catalysts deactivated by coking, burning off the carbonaceous deposits is a common regeneration strategy umich.edu. This typically involves treating the catalyst with an oxygen-containing gas at elevated temperatures to oxidize the coke. While effective, care must be taken to control the temperature to avoid sintering of the active metal phase or damage to the support umich.edu.

Solvent Extraction : This method has been demonstrated for regenerating acid catalysts, such as sulfated zirconia (SAC-13), used in the isomerization of long-chain olefins like octadecene lsu.edu. Nonpolar solvents, such as m-xylene, have been found to be effective in reopening pore volume by extracting carbonaceous residues lsu.edu. However, catalysts regenerated by solvent extraction may exhibit faster deactivation rates in subsequent cycles compared to fresh catalysts lsu.edu.

Table 1: Effect of Solvent Regeneration on SAC-13 Catalyst Performance in Olefin Isomerization

| Catalyst Type | Regeneration Method | Impact on Pore Volume | Subsequent Deactivation Rate | Reference |

| Used SAC-13 | m-xylene extraction | Most effective in reopening pore volume | Relatively rapid deactivation compared to fresh catalyst | lsu.edu |

| Used SAC-13 | Ethanol (B145695) extraction | Effective | Relatively rapid deactivation compared to fresh catalyst | lsu.edu |

Chemical Treatment : For poisoned catalysts, chemical treatments can sometimes restore activity. Studies on metathesis catalysts, while not specifically on this compound, have explored reactivation with reagents such as dioxygen, water, or ethanol to remove contaminants acs.org. For instance, after deactivation, tungsten-based catalysts used for cis-4-nonene (B84754) metathesis were separated from solution and exposed to fresh olefin after treatment with these reagents acs.org.

Hydrogen Pressure Management : In hydrogenation processes, the operating hydrogen pressure can influence the rate of coke formation. A decrease in hydrogen pressure can lead to a thicker initial carbon layer dueved to reduced surface hydrogen species, as observed in the hydrogenation of 1-octyne to 1-octene acs.org. Maintaining optimal hydrogen pressure can mitigate deactivation by ensuring sufficient hydrogen dissociation to prevent excessive octyne coverage and coke formation acs.org.